

BRL-15572 CAS number and supplier information

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Compound of Interest		
Compound Name:	BRL-15572	
Cat. No.:	B1662225	Get Quote

BRL-15572: A Technical Guide for Researchers

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Introduction

BRL-15572 is a potent and selective antagonist of the human serotonin receptor 1D (h5-HT1D). Its ability to discriminate between the h5-HT1D and the closely related h5-HT1B receptor subtypes has made it an invaluable tool in neuroscience research.[1] This technical guide provides a comprehensive overview of **BRL-15572**, including its chemical properties, supplier information, mechanism of action, and detailed experimental protocols to facilitate its use in laboratory settings.

Chemical Properties and Supplier Information

BRL-15572 is chemically known as 4-(3-chlorophenyl)-α-(diphenymethyl)-1-piperazineethanol. [2] It is most commonly available as a dihydrochloride salt.



Property	Value	Reference
CAS Number	193611-72-2	[2][3]
Molecular Formula	C25H27CIN2O · 2HCI	[2]
Molecular Weight	479.9 g/mol	[2]
Purity	≥98%	[2]
Formulation	Solid	[2][3]

Suppliers:

A number of chemical suppliers provide **BRL-15572** for research purposes. These include:

- Cayman Chemical[2]
- Xcess Biosciences[3]
- MedchemExpress[4][5][6]
- Selleck Chemicals[7]
- Tocris Bioscience
- APExBIO[8]
- ChemFarm[9]

Mechanism of Action & Receptor Binding Profile

BRL-15572 functions as a selective antagonist at the h5-HT1D receptor.[1][4] It displays a significantly higher affinity for the h5-HT1D receptor compared to the h5-HT1B receptor, with a reported 60-fold selectivity.[1][4] While highly selective, BRL-15572 also exhibits some affinity for the 5-HT1A and 5-HT2B receptors.[2][7] The primary mechanism of action involves the modulation of downstream signaling pathways upon binding to the 5-HT1D receptor, a G protein-coupled receptor (GPCR). This interaction can influence neurotransmitter release, such as glutamate, and play a role in regulating cerebral blood pressure.[1]



Binding Affinity Data:

The following table summarizes the binding affinities (pKi) of **BRL-15572** for various serotonin receptor subtypes. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher value indicating stronger binding affinity.

Receptor Subtype	pKi	Reference
5-HT1D	7.9	[7]
5-HT1A	7.7	[7]
5-HT2B	7.4	[7]
5-HT2A	6.6	[7]
5-HT7	6.3	[7]
5-HT2C	6.2	[7]
5-HT1B	6.1	[7]
5-HT1F	6.0	[7]
5-HT6	5.9	[7]
5-HT1E	5.2	[7]

Experimental Protocols [35S]GTPyS Binding Assay

This assay is a functional measure of G protein activation following receptor stimulation. **BRL-15572** can be used to antagonize the binding of [35S]GTPyS stimulated by 5-HT1D receptor agonists.

Materials:

- Cell membranes expressing the human 5-HT1D receptor (e.g., from CHO cell lines)
- [35S]GTPγS



- GDP
- BRL-15572
- 5-HT or other 5-HT1D agonist
- Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM Ascorbic Acid
- · Whatman GF/B filters
- Scintillation counter

Procedure:

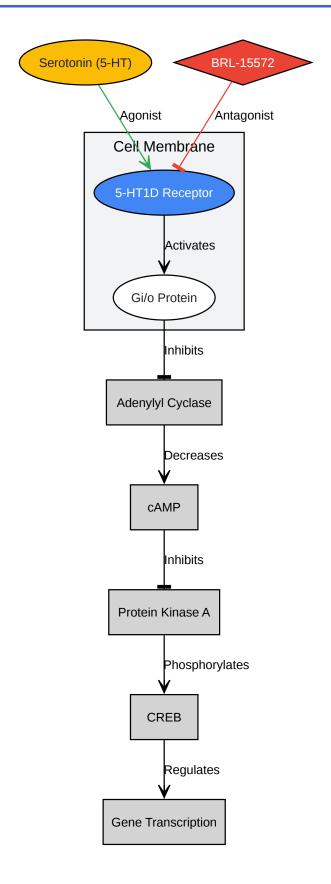
- Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the h5-HT1D receptor.
- Pre-incubation: In a microcentrifuge tube, pre-incubate the cell membranes (from approximately 1 x 10⁶ cells) with GDP (10 μM) and varying concentrations of BRL-15572 (or vehicle control) in the assay buffer. This pre-incubation step is typically carried out at 30°C for 30 minutes.
- Initiation of Reaction: Start the reaction by adding [35S]GTPγS to a final concentration of 100 pM, along with the 5-HT1D agonist.[7]
- Incubation: Incubate the reaction mixture at 30°C for an additional 30 minutes.
- Termination of Reaction: Stop the reaction by rapid filtration through Whatman GF/B filters.
 [7]
- Washing: Wash the filters five times with ice-cold assay buffer to remove unbound radioligand.[7]
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the non-specific binding in the presence of a high concentration of unlabeled GTPγS (10 μM).[7] Calculate the specific binding and analyze the data to determine the potency of BRL-15572 as an antagonist.



Signaling Pathway & Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of the 5-HT1D receptor and a typical experimental workflow for studying the effects of **BRL-15572**.

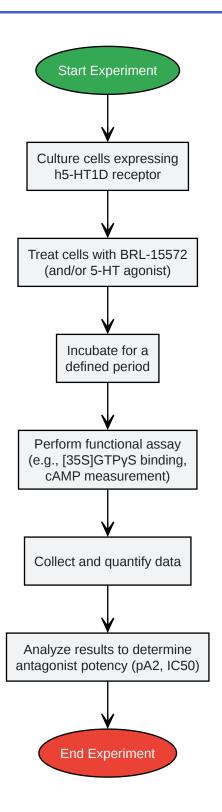




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Caption: 5-HT1D Receptor Signaling Pathway.





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Caption: General Experimental Workflow.



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